molecular formula C9H11F2NO2 B11798104 Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11798104
M. Wt: 203.19 g/mol
InChI Key: RGOOBJBVBDKWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound characterized by a difluoromethyl (-CF₂H) substituent at the 4-position, a methyl group at the 1-position, and an ethyl ester at the 3-position. Pyrrole derivatives are critical in medicinal chemistry due to their versatility in drug design, particularly in modulating pharmacokinetic properties such as metabolic stability and lipophilicity . The difluoromethyl group enhances electron-withdrawing effects while maintaining moderate hydrophobicity, making this compound a valuable intermediate for synthesizing bioactive molecules .

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-1-methylpyrrole-3-carboxylate

InChI

InChI=1S/C9H11F2NO2/c1-3-14-9(13)7-5-12(2)4-6(7)8(10)11/h4-5,8H,3H2,1-2H3

InChI Key

RGOOBJBVBDKWNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C1C(F)F)C

Origin of Product

United States

Biological Activity

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its biological activities, particularly its antifungal properties. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a difluoromethyl group and an ethyl ester functional group. Its molecular formula is C8H8F2N2O2C_8H_8F_2N_2O_2 with a molecular weight of approximately 204.18 g/mol. The unique structural characteristics contribute to its biological activity, particularly as an antifungal agent.

Research indicates that this compound acts primarily by inhibiting the succinate dehydrogenase (SDH) complex in fungi. This inhibition disrupts mitochondrial respiration, leading to reduced ATP production and ultimately causing fungal cell death. The compound's effectiveness against various phytopathogenic fungi makes it a candidate for agricultural fungicide development.

Antifungal Activity

This compound has demonstrated potent antifungal activity against several strains of phytopathogenic fungi. In comparative studies, the compound showed superior efficacy compared to established fungicides like boscalid . The structure-activity relationship (SAR) studies highlight that modifications in the pyrrole ring can enhance antifungal potency .

Fungal Strain Inhibition Zone (mm) IC50 (µg/mL)
Fusarium oxysporum185.2
Botrytis cinerea203.8
Rhizoctonia solani156.5

Study 1: Efficacy Against Phytopathogens

A study conducted by Du et al. (2015) evaluated the antifungal efficacy of this compound against seven species of phytopathogenic fungi. The compound exhibited significant antifungal activity, with IC50 values lower than those of commonly used fungicides . This study underlines the compound's potential as a new agricultural fungicide.

Study 2: Structure-Activity Relationship Analysis

In another investigation, the SAR of this compound was analyzed to identify key structural features responsible for its biological activity. Modifications at the C-3 position of the pyrrole ring were found to enhance antifungal properties while maintaining low toxicity profiles . The findings suggest that strategic alterations in the molecular structure can lead to improved efficacy and safety.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the pyrrole family, which also exhibit antifungal activities. Here is a comparison table highlighting some related compounds:

Compound Name Molecular Formula Notable Features
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateC8H8F2N2O2C_8H_8F_2N_2O_2Similar antifungal properties
Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylateC8H8F3N2O2C_8H_8F_3N_2O_2Contains trifluoromethyl; used in agriculture
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC6H6F2N2O2C_6H_6F_2N_2O_2Precursor for various fungicides

Scientific Research Applications

Antifungal Properties

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate has shown promising antifungal activity, particularly as a succinate dehydrogenase inhibitor . This mechanism disrupts mitochondrial respiration in fungi, leading to reduced ATP production and ultimately fungal cell death. It has been evaluated against various phytopathogenic fungi, demonstrating significant inhibitory effects .

The compound is primarily utilized in the development of novel fungicides targeting specific fungal pathogens. Its effectiveness as a succinate dehydrogenase inhibitor positions it as a valuable intermediate in the synthesis of new agricultural chemicals aimed at improving crop protection against fungal diseases .

Case Study 1: Development of Novel Fungicides

A study published in Innovare Academics demonstrated the efficacy of this compound derivatives in inhibiting fungal growth in vitro. The research highlighted its potential as a lead compound for the development of new fungicides that are less harmful to the environment compared to traditional options .

Case Study 2: Structural Optimization

Research focused on optimizing the structure of this compound to enhance its biological activity. By modifying substituents on the pyrrole ring, researchers were able to improve antifungal potency and selectivity against specific pathogens, showcasing its versatility in agricultural applications .

Comparison with Similar Compounds

Substituent Variations at the Pyrrole 4-Position

The 4-position substituent significantly influences electronic and steric properties. Key analogs include:

Compound Name 4-Position Substituent Molecular Formula Key Properties/Data
Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate -CF₂H C₉H₁₁F₂NO₂ Moderate lipophilicity; ¹H NMR δ ~6.3–7.9 ppm (pyrrole H)
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate -CF₃ C₈H₈F₃NO₂ Higher lipophilicity (logP ~2.1); ¹H NMR δ 6.70 (s, pyrrole H)
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate -SO₂Cl C₉H₁₀ClFNO₄S Reactive sulfonyl group; used in cross-coupling reactions
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate Aryl carbonyl C₁₆H₁₄FINO₃ Enhanced π-stacking potential; ESIMS m/z 402.2 (M+1)

Key Observations :

  • Reactivity : Sulfonyl chloride analogs (e.g., -SO₂Cl) enable facile functionalization but require careful handling due to high reactivity .
  • Aromatic Substituents : Aryl carbonyl groups (e.g., in compound 215) introduce planar aromaticity, favoring intermolecular interactions in crystal packing .

Spectroscopic and Crystallographic Data

  • ¹H NMR Shifts :
    • The difluoromethyl group in the target compound causes deshielding of adjacent protons (δ 7.27–7.34 ppm for pyrrole H) , whereas trifluoromethyl analogs show upfield shifts (δ 6.70 ppm) due to stronger electron withdrawal .
    • Aryl-substituted derivatives (e.g., compound 238) exhibit complex splitting patterns (δ 7.89–8.16 ppm) from aromatic coupling .

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The most widely documented method involves a four-step sequence starting with ethyl difluoroacetoacetate. In Step 1 , the sodium enolate of ethyl difluoroacetoacetate is generated using sodium ethoxide in an anhydrous ethanol medium. This intermediate undergoes acidification in Step 2 via in situ carbonic acid formation, achieved by introducing carbon dioxide gas into the reaction mixture at 0.1–2 kg/cm² pressure for 1–3 hours. The pH drops to 5–7, precipitating sodium bicarbonate, which is filtered off.

Step 3 involves coupling the purified ethyl difluoroacetoacetate with triethyl orthoformate in acetic anhydride at 100–105°C for 6 hours, yielding ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. The final Step 4 employs a two-phase system (toluene/water) with potassium carbonate and methylhydrazine at -10°C to 0°C. This ring-closing reaction achieves 83.8% yield with 99.9% purity after crystallization.

Key Optimization Parameters:

  • Temperature Control : Maintaining -10°C during methylhydrazine addition minimizes side reactions.

  • Solvent Ratio : A 1:4 toluene-to-petroleum ether ratio ensures efficient crystallization.

  • Catalyst Loading : Sodium ethoxide at 1.05 mol equivalents relative to ethyl difluoroacetoacetate maximizes enolate formation.

Palladium-Catalyzed Carbointercalation and Cyclization

Alternative Route for Industrial Scalability

A patent by CN117304112A discloses a three-step method using difluoro-chloromethane, carbon monoxide, and methylhydrazine. Step A involves palladium-catalyzed carbointercalation with sodium formate, producing an intermediate difluoromethyl hydrazine derivative. Step B employs N-bromosuccinimide for halogenation, followed by Step C , where propiolic acid induces cyclization under basic conditions.

Advantages and Limitations:

  • Cost Efficiency : Propiolic acid replaces expensive orthoformate reagents.

  • Challenges : Requires pressurized CO (5–10 bar) and palladium catalysts (e.g., Pd(OAc)₂), increasing operational complexity.

  • Yield : Reported at 68–72%, lower than the acid-catalyzed route but viable for halogen-rich substrates.

Comparative Analysis of Synthetic Methods

Yield, Purity, and Scalability

ParameterAcid-Catalyzed RoutePalladium Route
Overall Yield83.8%68–72%
Purity99.9%95–97%
Reaction Time12–14 hours18–24 hours
Catalyst CostLow (NaOEt)High (Pd-based)
ScalabilityIndustrial-readyPilot-scale

Byproduct Management

  • Acid-Catalyzed Route : Regioisomer formation is suppressed to 0.05% through precise temperature control during cyclization.

  • Palladium Route : Requires column chromatography to remove phosphine ligand residues, increasing purification costs.

Advanced Techniques for Difluoromethylation

Radical and Electrophilic Pathways

Recent advances highlighted in Chemical Society Reviews demonstrate the use of difluoromethyl radicals (·CF₂H) for C–H functionalization. Photoredox catalysis with Ru(bpy)₃²⁺ enables late-stage difluoromethylation of heteroarenes, though this remains unexplored for pyrazole systems.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF accelerate enolate formation but increase hydrolysis risks. Mixed solvents (e.g., toluene/THF) balance reactivity and stability, achieving 5–8% higher yields than pure toluene.

Industrial-Scale Process Design

Continuous Flow Reactor Implementation

Switching from batch to continuous flow systems reduces reaction time by 40% and improves heat dissipation during exothermic steps (e.g., methylhydrazine addition) . Pilot trials show a 12% reduction in raw material costs through solvent recycling.

Q & A

Advanced Research Question

  • Electronic Effects : The -CF2_2H group is less electron-withdrawing than -CF3_3 but enhances metabolic stability compared to -CH3_3.
  • Steric Effects : -CF2_2H occupies intermediate steric bulk, balancing reactivity and solubility .
  • Biological Impact : Fluorine’s electronegativity improves membrane permeability, critical for in vivo studies .

What are the best practices for validating synthetic intermediates using hyphenated techniques?

Basic Research Question
Combine:

  • LC-NMR : Real-time structural elucidation of intermediates.
  • GC-MS : Detects volatile byproducts.
  • HRMS : Confirms exact mass (<5 ppm error) .

How can researchers design analogs of this compound to enhance biological activity while maintaining synthetic feasibility?

Advanced Research Question

  • Bioisosteric Replacement : Replace -CF2_2H with -OCF3_3 or -SCF3_3 to modulate activity .
  • Fragment-Based Design : Use X-ray crystallography (e.g., ) to identify key binding motifs .
  • SAR Studies : Test substituent effects on enzyme inhibition (e.g., kinase assays) .

What computational tools predict the compound’s bioavailability and toxicity profiles?

Advanced Research Question

  • ADMET Prediction : Software like SwissADME estimates logP, BBB permeability, and CYP450 interactions.
  • Toxicity Screening : QSAR models (e.g., ProTox-II) predict hepatotoxicity and mutagenicity .
  • Docking Simulations : AutoDock Vina evaluates binding affinity to target proteins (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.